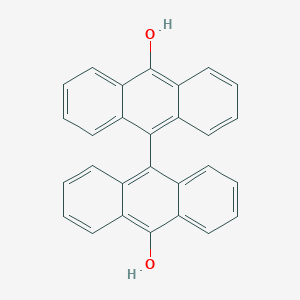
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol, also known as HAA, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. HAA is a fluorescent dye that is commonly used in bioimaging and cell labeling studies. In
Mécanisme D'action
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol works by binding to cellular components, such as proteins and lipids, and emitting a fluorescent signal when excited by light. The fluorescent signal can be detected and measured using various imaging techniques, such as confocal microscopy and flow cytometry.
Effets Biochimiques Et Physiologiques
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol has been shown to have minimal toxicity and does not affect cell viability or function. It is also highly stable and resistant to photobleaching, making it a reliable fluorescent dye for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is its high fluorescence intensity, which allows for sensitive detection and imaging of cells and biomolecules. 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is also highly specific and can be targeted to specific cellular components using various labeling techniques. However, one limitation of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is its relatively low water solubility, which can limit its use in certain biological systems.
Orientations Futures
There are several future directions for research on 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol. One area of interest is the development of new labeling techniques that can improve the specificity and sensitivity of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol labeling. Another area of interest is the use of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol in the development of new biosensors for the detection of various biomolecules. Additionally, further research is needed to explore the potential applications of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol in drug delivery and therapeutics.
Méthodes De Synthèse
The synthesis of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol involves the reaction of anthracene-9,10-dione with 9-anthracenemethanol in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol in high purity and yield.
Applications De Recherche Scientifique
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is widely used in scientific research as a fluorescent dye for bioimaging and cell labeling studies. It has been used to label and track cells in a variety of biological systems, including cancer cells, stem cells, and neurons. 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol has also been used in the development of biosensors for the detection of various biomolecules, such as glucose and DNA.
Propriétés
Numéro CAS |
16014-05-4 |
|---|---|
Nom du produit |
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol |
Formule moléculaire |
C28H18O2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
10-(10-hydroxyanthracen-9-yl)anthracen-9-ol |
InChI |
InChI=1S/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,29-30H |
Clé InChI |
KUSSHDLJMYYBPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C4=C5C=CC=CC5=C(C6=CC=CC=C64)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C4=C5C=CC=CC5=C(C6=CC=CC=C64)O |
Synonymes |
9,9'-Bi[anthracen-10-ol] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
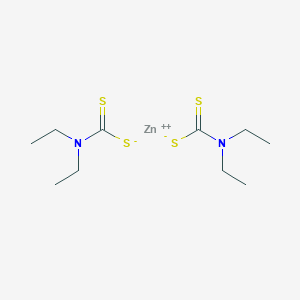
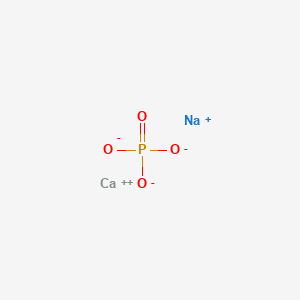
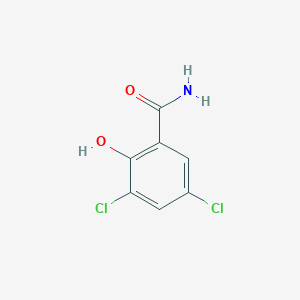
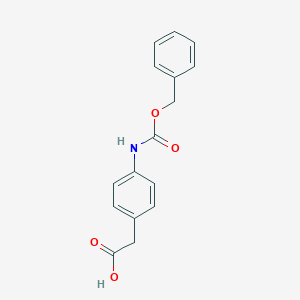
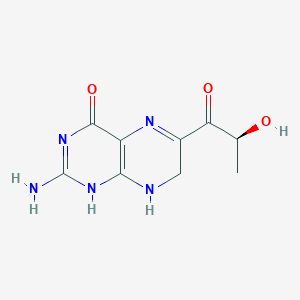

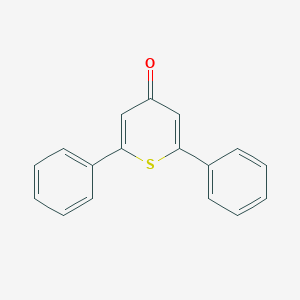
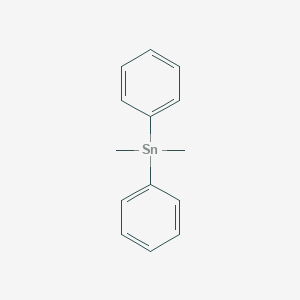
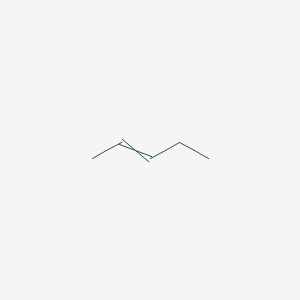
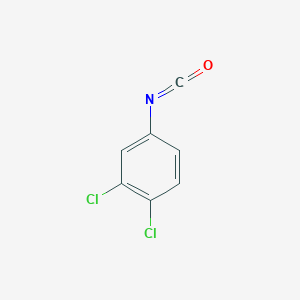
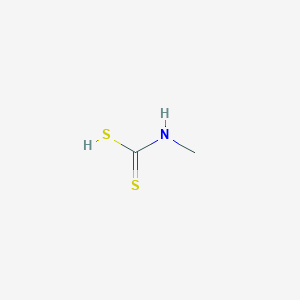
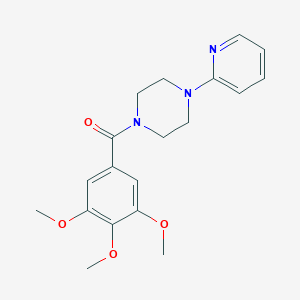
![Spiro[5.6]dodecane](/img/structure/B94616.png)